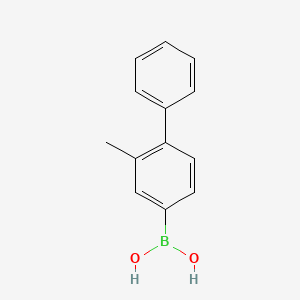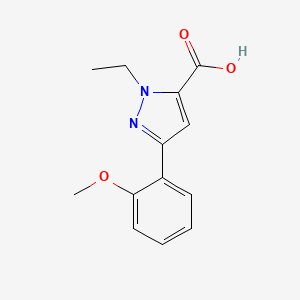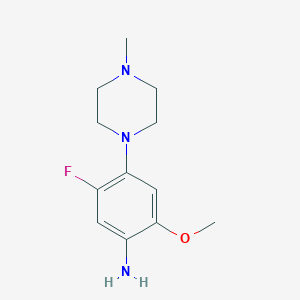
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and diphenylphosphine.
Formation of Intermediate: The pyrrolidine is first functionalized to introduce the diphenylphosphinomethyl group.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R,4R) enantiomer.
Final Product:
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for chiral resolution, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the reaction conditions and reagents used.
科学的研究の応用
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and subsequent transformation through catalytic processes.
類似化合物との比較
Similar Compounds
- (2S,4S)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)oxazolidine
- (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)thiazolidine
Uniqueness
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is unique due to its high enantioselectivity and stability in forming metal complexes. This makes it particularly valuable in asymmetric synthesis, where the formation of chiral products is crucial. Compared to similar compounds, it offers better performance in terms of yield and selectivity in various catalytic reactions.
特性
IUPAC Name |
[(3R,5R)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKXSOICTYGQD-FUFSCUOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol](/img/structure/B6326751.png)



![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)








